molecular formula C15H13N3O2 B12797993 2-(2-(Hydroxy(oxido)amino)phenyl)-5,6-dimethyl-1H-benzimidazole CAS No. 10173-74-7

2-(2-(Hydroxy(oxido)amino)phenyl)-5,6-dimethyl-1H-benzimidazole

Cat. No.: B12797993
CAS No.: 10173-74-7
M. Wt: 267.28 g/mol
InChI Key: JMZDHQKQYPBOSV-UHFFFAOYSA-N
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Description

2-(2-(Hydroxy(oxido)amino)phenyl)-5,6-dimethyl-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a hydroxy(oxido)amino group attached to a phenyl ring, which is further connected to a dimethyl-substituted benzimidazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Hydroxy(oxido)amino)phenyl)-5,6-dimethyl-1H-benzimidazole typically involves the cyclization of 2-aminophenol derivatives with appropriate aldehydes or ketones. One common method includes the reaction of 2-aminophenol with dimethylbenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Hydroxy(oxido)amino)phenyl)-5,6-dimethyl-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The hydroxy(oxido)amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(2-(Hydroxy(oxido)amino)phenyl)-5,6-dimethyl-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-(Hydroxy(oxido)amino)phenyl)-5,6-dimethyl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy(oxido)amino group can form hydrogen bonds with active sites, while the benzimidazole core can engage in π-π stacking interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(Hydroxy(oxido)amino)phenyl)benzimidazole
  • 2-(2-(Hydroxy(oxido)amino)phenyl)-5-methyl-1H-benzimidazole
  • 2-(2-(Hydroxy(oxido)amino)phenyl)-6-methyl-1H-benzimidazole

Uniqueness

2-(2-(Hydroxy(oxido)amino)phenyl)-5,6-dimethyl-1H-benzimidazole is unique due to the presence of both methyl groups on the benzimidazole core, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups allows for distinct interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

10173-74-7

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

5,6-dimethyl-2-(2-nitrophenyl)-1H-benzimidazole

InChI

InChI=1S/C15H13N3O2/c1-9-7-12-13(8-10(9)2)17-15(16-12)11-5-3-4-6-14(11)18(19)20/h3-8H,1-2H3,(H,16,17)

InChI Key

JMZDHQKQYPBOSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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